5-(4-Boc-aminophenyl)-3-methylphenol
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Overview
Description
5-(4-Boc-aminophenyl)-3-methylphenol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Boc-aminophenyl)-3-methylphenol typically involves the protection of the amino group on 4-aminophenyl with a Boc group, followed by the introduction of a methyl group and a hydroxyl group on the phenyl ring. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Boc-aminophenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 5-(4-Boc-aminophenyl)-3-methylbenzaldehyde.
Reduction: Formation of 5-(4-Boc-aminophenyl)-3-methylphenylamine.
Substitution: Formation of 5-(4-Boc-aminophenyl)-3-methyl-4-bromophenol.
Scientific Research Applications
5-(4-Boc-aminophenyl)-3-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(4-Boc-aminophenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with active sites on enzymes or binding sites on receptors. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylboronic acid: Similar structure but with a boronic acid group instead of a Boc-protected amino group.
3-Methyl-4-hydroxyphenylboronic acid: Similar structure but with a boronic acid group and a hydroxyl group on the phenyl ring.
5-(4-Aminophenyl)-3-methylphenol: Similar structure but without the Boc protection on the amino group.
Uniqueness
5-(4-Boc-aminophenyl)-3-methylphenol is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under specific conditions. This makes it a valuable intermediate in organic synthesis and drug development, as it can be selectively modified to introduce various functional groups .
Properties
IUPAC Name |
tert-butyl N-[4-(3-hydroxy-5-methylphenyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-14(11-16(20)10-12)13-5-7-15(8-6-13)19-17(21)22-18(2,3)4/h5-11,20H,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIJLFQYWPXMMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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